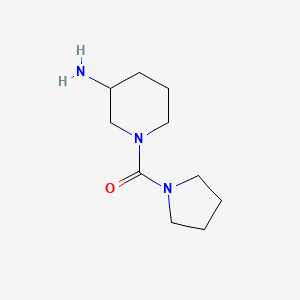

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine

CAS No.: 1536773-73-5

Cat. No.: VC2970855

Molecular Formula: C10H19N3O

Molecular Weight: 197.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1536773-73-5 |

|---|---|

| Molecular Formula | C10H19N3O |

| Molecular Weight | 197.28 g/mol |

| IUPAC Name | (3-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C10H19N3O/c11-9-4-3-7-13(8-9)10(14)12-5-1-2-6-12/h9H,1-8,11H2 |

| Standard InChI Key | AJBYMVBLVMTYAE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)N2CCCC(C2)N |

| Canonical SMILES | C1CCN(C1)C(=O)N2CCCC(C2)N |

Introduction

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug development. This compound combines both piperidine and pyrrolidine moieties, making it a subject of interest for researchers exploring novel pharmacological agents.

Synthesis Methods

The synthesis of 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine involves several approaches, primarily focusing on the coupling of piperidine derivatives with pyrrolidine-containing carbonyl compounds. One notable method includes the use of iridium-catalyzed reactions to generate azomethine ylides, which can then participate in cycloaddition reactions to form the desired product.

Synthesis Steps:

-

Preparation of Reactants: Piperidine and pyrrolidine derivatives are prepared and purified.

-

Coupling Reaction: The derivatives are coupled using a suitable catalyst, such as iridium, to form the azomethine ylide.

-

Cycloaddition: The azomethine ylide undergoes cycloaddition to form the final product.

Chemical Reactions:

-

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.

-

Reduction: It can be reduced to form various derivatives.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures to 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine exhibit significant biological activity, including potential anti-cancer properties. The mechanism of action may involve inhibition or activation of signaling pathways relevant to cell proliferation and survival.

Potential Applications:

-

Pharmaceutical Research: Its structural similarity to known pharmacophores suggests potential as an agonist or antagonist for various biological targets.

-

Cancer Treatment: Compounds with similar structures have shown promise in cancer therapy.

Structural Insights

The molecular structure of 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine features a piperidine ring attached to a pyrrolidine carbonyl group. This configuration allows for various stereochemical possibilities that may influence its biological activity.

Structural Features:

-

Piperidine Ring: A key structural element similar to those found in high-affinity histamine H3 and σ1 receptor antagonists .

-

Pyrrolidine Carbonyl Group: Contributes to the compound's reactivity and potential biological activity.

Analytical Techniques

Relevant analyses such as NMR spectroscopy are used to confirm the structural integrity and purity of synthesized samples of 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine.

Analytical Methods:

-

NMR Spectroscopy: Used to determine the compound's structure and purity.

-

Mass Spectrometry: Can be employed to verify the molecular weight and composition.

Comparison with Related Compounds

Compounds like 5-[5-[(3R)-3-(pyrrolidine-1-carbonyl)piperidin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl]pyridine-3-carbonitrile and N-methyl-3-[5-[(3R)-3-(pyrrolidine-1-carbonyl)piperidin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl]benzenesulfonamide share similar structural motifs and have been explored for their biological activities .

Comparison Table:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine | C10H19N3O | 197.28 | Potential anti-cancer properties |

| 5-[5-[(3R)-3-(pyrrolidine-1-carbonyl)piperidin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl]pyridine-3-carbonitrile | Not specified | 401.5 | Not detailed |

| N-methyl-3-[5-[(3R)-3-(pyrrolidine-1-carbonyl)piperidin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl]benzenesulfonamide | Not specified | 468.6 | Not detailed |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume